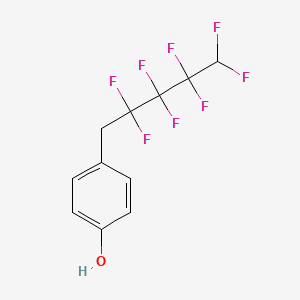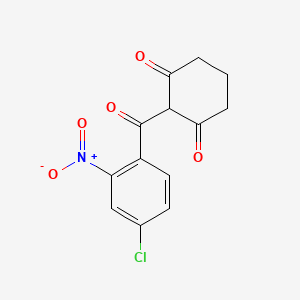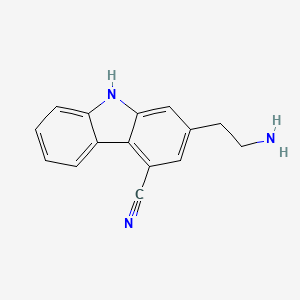
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of quinoacridines, which are known for their applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, derivatives of 2- and 3-aminoquinoacridines methylated in the 8-position can be converted to 8,13-dimethylquino[4,3,2-kl]acridinium iodide salts with methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学研究应用
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential as a telomerase inhibitor suggests that it may bind to the active site of the enzyme, preventing it from elongating telomeres . This interaction can disrupt cellular processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinacridone: Known for its use in pigments and dyes.
Quino[2,3-b]acridine-7,14-dione: Another compound in the quinoacridine family with similar structural features.
Uniqueness
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- is unique due to its specific structural modifications, such as the presence of dimethyl groups at the 7,7-positions. These modifications can influence its chemical reactivity and biological activity, making it distinct from other quinoacridines.
属性
CAS 编号 |
100259-60-7 |
|---|---|
分子式 |
C21H18N2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
11,11-dimethyl-8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H18N2/c1-21(2)11-17-20-18(12-21)23-16-10-6-4-8-14(16)19(20)13-7-3-5-9-15(13)22-17/h3-10H,11-12H2,1-2H3 |
InChI 键 |
UILGWPILCSQMMM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)



![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)



![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
